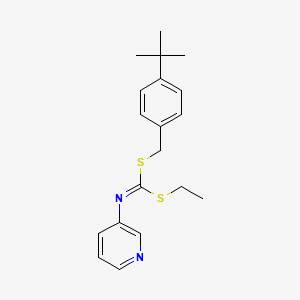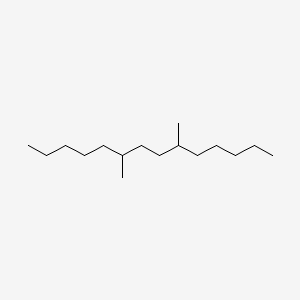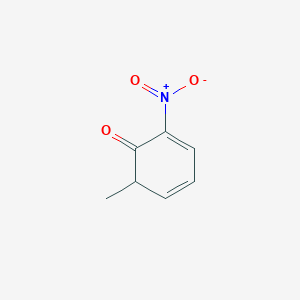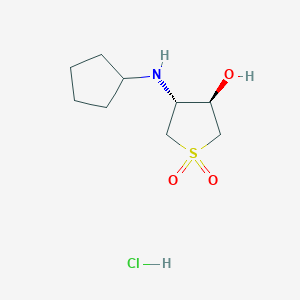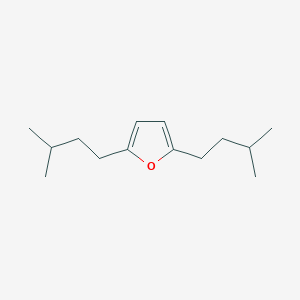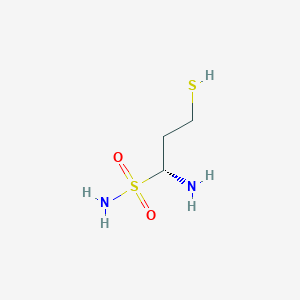
(1R)-1-amino-3-sulfanylpropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-amino-3-sulfanylpropane-1-sulfonamide is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a sulfanyl group, and a sulfonamide group attached to a propane backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-amino-3-sulfanylpropane-1-sulfonamide typically involves the reaction of 3-chloropropane-1-sulfonamide with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis, making it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-amino-3-sulfanylpropane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1R)-1-amino-3-sulfanylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1R)-1-amino-3-sulfanylpropane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-amino-3-mercaptopropane-1-sulfonamide
- (1R)-1-amino-3-thiolpropane-1-sulfonamide
Uniqueness
(1R)-1-amino-3-sulfanylpropane-1-sulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a broader range of chemical reactions compared to its analogs. Its structural features also enable it to interact with a wider variety of molecular targets, enhancing its versatility in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C3H10N2O2S2 |
|---|---|
Poids moléculaire |
170.3 g/mol |
Nom IUPAC |
(1R)-1-amino-3-sulfanylpropane-1-sulfonamide |
InChI |
InChI=1S/C3H10N2O2S2/c4-3(1-2-8)9(5,6)7/h3,8H,1-2,4H2,(H2,5,6,7)/t3-/m1/s1 |
Clé InChI |
GTXFLMNABKFSNL-GSVOUGTGSA-N |
SMILES isomérique |
C(CS)[C@H](N)S(=O)(=O)N |
SMILES canonique |
C(CS)C(N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)

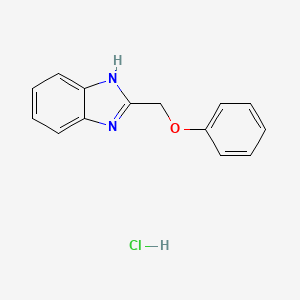

![2-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13801837.png)


